molecular formula C6H9Br2NS B1383238 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide CAS No. 100245-78-1

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

Cat. No.: B1383238
CAS No.: 100245-78-1
M. Wt: 287.02 g/mol
InChI Key: FONYLHXCHIVKBI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide (CAS: 2072824-46-3) is a brominated thiazole derivative with the molecular formula C₆H₉Br₂NS and a molar mass of 287.01 g/mol . Its structure comprises a thiazole ring substituted with a bromomethyl group at position 2 and methyl groups at positions 4 and 3. The hydrobromide salt enhances solubility in polar solvents, making it valuable in synthetic organic chemistry and medicinal chemistry as a precursor for quaternization or nucleophilic substitution reactions .

Key structural features include:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur.
  • Substituents: Bromomethyl (Br-CH₂-) at position 2 and methyl (-CH₃) groups at positions 4 and 4.
  • Hydrobromide counterion: Stabilizes the compound via ionic interactions .

Predicted collision cross-sections (CCS) for its adducts range from 129.2–135.4 Ų, useful for analytical characterization via mass spectrometry .

Properties

IUPAC Name

2-(bromomethyl)-4,5-dimethyl-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONYLHXCHIVKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-78-1
Record name 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide typically involves the bromination of 4,5-dimethyl-1,3-thiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives, including 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, exhibit a range of biological activities:

  • Antibacterial Properties : The compound has shown potential against various bacterial pathogens. Studies have demonstrated its ability to inhibit bacterial growth through mechanisms that disrupt microbial metabolism.
  • Antifungal Effects : Similar to its antibacterial properties, the compound has also been evaluated for antifungal activity, making it a candidate for developing antifungal agents.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. Its mechanism often involves interference with cellular processes critical for cancer cell survival.

Pharmacological Studies

The compound is frequently used in pharmacological research due to its ability to interact with biological macromolecules. Key applications include:

  • Enzyme Inhibition Studies : Research has focused on the compound's ability to inhibit specific enzymes, providing insights into its potential therapeutic applications.
  • Receptor Binding Affinities : Interaction studies often assess how well the compound binds to various receptors, which is crucial for understanding its pharmacodynamics.

Agricultural Applications

The reactivity of this compound extends into agricultural chemistry where it may be explored for:

  • Pesticidal Properties : Given its biological activity against microorganisms, there is potential for developing agricultural products that utilize this compound as a pesticide or fungicide.

Light Harvesting and Catalysis

The unique structural features of this compound also make it suitable for applications in:

  • Catalysis : The reactive bromine atoms can participate in catalytic processes.
  • Light Harvesting : Its potential use in light-harvesting applications is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The thiazole ring can participate in coordination with metal ions, influencing its reactivity and potential biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide with related brominated thiazoles and heterocycles:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Activities References
This compound 2072824-46-3 C₆H₉Br₂NS 287.01 2-Bromomethyl, 4,5-dimethyl High polarity due to hydrobromide salt; CCS: 129.2–135.4 Ų
2-Bromo-4,5-dimethyl-1,3-thiazole 29947-24-8 C₅H₆BrNS 192.08 2-Bromo, 4,5-dimethyl Direct bromination product; used in Suzuki couplings
5-(2-Bromoethyl)-4-methyl-1,3-thiazole 671-24-9 C₆H₈BrNS 206.11 5-Bromoethyl, 4-methyl Flexible ethyl chain; H302 hazard (harmful if swallowed)
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide 92504-83-1 C₈H₁₄Br₂N₂OS 346.08 5-Bromomethyl, morpholine substituent Dihydrothiazole core; potential CNS activity
2-(Bromomethyl)-1,3-thiazole 131654-56-3 C₄H₄BrNS 178.05 2-Bromomethyl Lacks methyl groups; higher reactivity at unsubstituted positions

Biological Activity

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide is a thiazole derivative characterized by a bromomethyl group at the 2-position and methyl groups at the 4 and 5 positions of the thiazole ring. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. The hydrobromide form enhances its solubility, making it suitable for various applications in pharmaceutical chemistry.

  • Molecular Formula : C₆H₈BrN₂S
  • Structural Features :
    • Bromomethyl group at position 2
    • Methyl groups at positions 4 and 5

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal

Anticancer Properties

In addition to its antimicrobial effects, this compound has displayed potential cytotoxic effects on certain cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer models.

  • Mechanism of Action : The cytotoxic effects are believed to stem from the compound's ability to disrupt cellular processes involved in cancer cell metabolism.
Cell Line Effect IC50 (µM) Reference
A431 (epidermoid carcinoma)Induces apoptosis20
A549 (non-small cell lung cancer)Inhibits proliferation15
H1299 (lung cancer)Cytotoxic effects observed25

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Monoacylglycerol Lipase Inhibition : A study demonstrated that brominated thiazoles could inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in various pathologies. The compound showed over 60% inhibition at concentrations around 100 µM, indicating potential therapeutic applications in pain management and inflammation control .
  • Anticancer Screening : A series of thiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. Notably, modifications to the thiazole structure enhanced efficacy against cancer cells, suggesting that structural optimization could lead to more potent anticancer agents .

The biological activity of this compound can be attributed to its reactivity towards nucleophiles and electrophiles due to the presence of the bromomethyl group. This feature allows it to participate in various substitution reactions and interact with biological targets effectively.

  • Interaction with Metal Ions : The thiazole ring can coordinate with metal ions, which may influence its reactivity and biological activities.
  • Disruption of Cellular Metabolism : The compound's structure allows it to interfere with metabolic pathways in both microbial and cancer cells.

Q & A

Basic: What are the optimized synthetic routes for 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, and how do reaction parameters influence yield and purity?

The compound is synthesized via quaternization of 4,5-dimethyl-1,3-thiazole using bromomethylating agents. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Reflux conditions (60–80°C) optimize kinetics without promoting side reactions.
  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity, as demonstrated in studies with 65–85% yields .

Advanced: How does structural variation in 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole derivatives impact their inhibitory activity against cholinesterases?

Electrophilic bromomethyl groups enable covalent binding to catalytic serine residues in acetylcholinesterase (AChE). Modifications such as:

  • Electron-withdrawing substituents (e.g., fluoro or nitro groups) lower IC50 values (e.g., 2.8 μM vs. 15.6 μM for methyl analogs) by stabilizing transition states.
  • Steric hindrance : Bulky substituents on the thiazole ring reduce activity due to impaired enzyme binding .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals at δ 2.35 ppm (methyl groups) and δ 4.20 ppm (bromomethyl) confirm substitution patterns.
  • HRMS : High-resolution mass spectrometry verifies molecular weight with <2 ppm accuracy.
  • X-ray crystallography : Resolves dihedral angles (e.g., 85.2° between thiazole and substituents) for unambiguous structural confirmation .

Advanced: How is this compound utilized in cytotoxicity assays, and what methodological controls ensure reliable results?

The compound is a precursor for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a cell viability indicator. Critical steps include:

  • Incubation time : 4–6 hours to allow mitochondrial reduction of MTT to formazan.
  • Solvent compatibility : DMSO dissolves formazan crystals without cell interference.
  • Absorbance measurement : Dual-wavelength detection (570 nm for formazan, 630 nm for background subtraction) minimizes artifacts .

Advanced: What computational or crystallographic insights explain the compound’s role in enzyme inhibition?

Molecular docking studies reveal:

  • Binding affinity : The bromomethyl group forms a 2.1 Å covalent bond with AChE’s catalytic serine.
  • Hydrophobic interactions : Methyl groups on the thiazole ring stabilize binding to hydrophobic pockets (e.g., π-π stacking with Trp86).
  • Crystallographic data : Crystal structures (e.g., PDB ID 1ACJ) validate these interactions .

Basic: How can researchers distinguish this compound from structurally similar analogs?

  • TLC/Rf values : Use silica gel plates with ethyl acetate/hexane (3:7); Rf ≈ 0.45.
  • Melting point : Dec. >280°C (distinct from 2-amino-4,5-dimethylthiazole hydrobromide, m.p. 141–143°C) .
  • IR spectroscopy : C-Br stretch at 560–600 cm⁻¹ confirms bromomethyl presence .

Advanced: What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?

  • Variability in IC50 values : Discrepancies (e.g., 2.8 μM vs. 5.1 μM in AChE inhibition) may arise from assay conditions (e.g., pH, enzyme source).
  • Mitigation : Standardize protocols using recombinant enzymes and include positive controls (e.g., donepezil) .

Advanced: What strategies improve the stability of this compound in aqueous solutions?

  • Lyophilization : Reduces hydrolysis; stability extends to 6 months at -20°C.
  • Buffering : Use phosphate buffers (pH 7.4) to minimize nucleophilic displacement of bromide.
  • Light protection : Amber vials prevent photodegradation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatile bromide byproducts.
  • Storage : Airtight containers at 4°C; avoid moisture .

Advanced: How does the compound’s reactivity in nucleophilic substitution reactions compare to other bromomethylthiazoles?

  • Enhanced electrophilicity : The electron-deficient thiazole ring accelerates SN2 reactions (e.g., with amines or thiols).
  • Kinetic studies : Second-order rate constants (k = 0.45 M⁻¹s⁻¹) are 3× higher than non-methylated analogs due to reduced steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide
Reactant of Route 2
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2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

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